N-(2-isopropylphenyl)-4-phenylbutanamide

Description

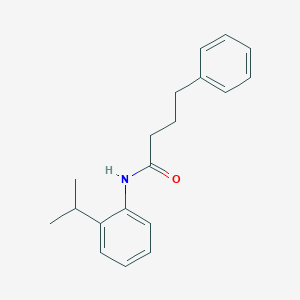

N-(2-Isopropylphenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone with two aromatic substituents: a 4-phenyl group on the butanamide chain and a 2-isopropylphenyl group attached to the nitrogen atom. Its molecular formula is inferred as C₁₉H₂₃NO, with an approximate molecular weight of 289.39 g/mol (calculated based on structural analogs).

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

4-phenyl-N-(2-propan-2-ylphenyl)butanamide |

InChI |

InChI=1S/C19H23NO/c1-15(2)17-12-6-7-13-18(17)20-19(21)14-8-11-16-9-4-3-5-10-16/h3-7,9-10,12-13,15H,8,11,14H2,1-2H3,(H,20,21) |

InChI Key |

QIKVMNCUUMINBV-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound shares a butanamide core with several analogs, differing primarily in substituent groups. Below is a comparative analysis of three derivatives:

Substituent-Driven Property Variations

- Lipophilicity : The 2-isopropylphenyl group in the target compound enhances lipophilicity compared to the nitro-substituted analog (), which has higher polarity due to the electron-withdrawing nitro group. This difference may influence blood-brain barrier permeability .

- Reactivity : The bromine atom in N-(2-bromo-4-methylphenyl)-4-phenylbutanamide () introduces a site for nucleophilic substitution, absent in the target compound. Such reactivity could be leveraged in prodrug design .

Pharmacological Implications (Inferred)

While direct activity data for the target compound are unavailable, structural analogs suggest possible interactions with G-protein-coupled receptors (GPCRs) or ion channels. For example, compounds like SR142948A () with carboxamide motifs exhibit neurotensin receptor antagonism, hinting that similar scaffolds may target peptide-binding receptors . However, the absence of charged or hydrogen-bonding groups in the target compound may reduce affinity for polar binding sites.

Notes on Evidence and Limitations

- Pharmacological comparisons are speculative, based on structural similarities to compounds with known targets (e.g., SR142948A) .

- Substituent effects on toxicity and pharmacokinetics require experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.